2,4-Dibromo-6-fluoro-1H-benzimidazole
Overview
Description
2,4-Dibromo-6-fluoro-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of bromine and fluorine atoms in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-1H-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 2,4-dibromo-6-fluoroaniline with formic acid under acidic conditions to form the desired benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazoles with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated benzimidazoles.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
2,4-Dibromo-6-fluoro-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Material Science: It is employed in the development of organic semiconductors and other functional materials.
Agriculture: The compound is explored for its potential use in agrochemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-fluoro-1H-benzimidazole
- 2,4-Dibromo-6-chloro-1H-benzimidazole
- 2,4-Dibromo-1H-benzimidazole
Uniqueness
2,4-Dibromo-6-fluoro-1H-benzimidazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dibromo-6-fluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKZUJYUJIPLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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